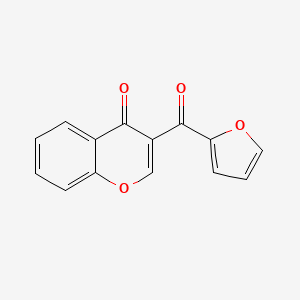

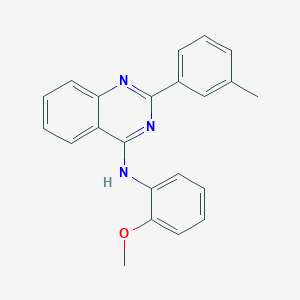

3-(2-furoyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several methods have been developed for synthesizing substituted furo[3,2-c]chromen-4-ones, including novel multi-component reactions. One efficient approach involves the four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, leading to 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones under mild conditions. This method highlights the sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction to yield biologically relevant structures (Zhou et al., 2013).

Another green, catalyst-free, and solvent-free synthesis utilizes 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, along with an aromatic aldehyde and isonitrile, to produce functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones in excellent yield under microwave irradiation (Kumar et al., 2015).

Molecular Structure Analysis

Structural characterization of these compounds is crucial for understanding their chemical behavior. The crystal structure analysis of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives revealed that the pyran ring adopts a half-chair conformation, with the fused furo[3,2-g]chromene ring being approximately coplanar, indicating slight distortion. This analysis helps in understanding the molecular geometry and potential interaction sites for biological activity (Hu et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "3-(2-furoyl)-4H-chromen-4-one" derivatives is influenced by their structural features. Studies have shown that these compounds can undergo various chemical reactions, including cycloadditions, Michael additions, and cyclization reactions, leading to a wide array of functionalized molecules. For instance, the cycloisomerization of 3-diazochroman-4-one and phenylacetylene with rhodium(II) catalyst yields 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, showcasing the versatility of these compounds in synthetic chemistry (Gong et al., 2014).

Physical Properties Analysis

The physical properties of "3-(2-furoyl)-4H-chromen-4-one" derivatives, such as solubility, melting point, and optical properties, are essential for their application in material science and pharmaceuticals. The absorption and emission spectra of these compounds can be significantly affected by substitution patterns, as demonstrated by the electromeric effect of substituents at the 6th position in 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives, affecting their photophysical properties (Bansal & Kaur, 2015).

Propiedades

IUPAC Name |

3-(furan-2-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-4-1-2-5-11(9)18-8-10(13)14(16)12-6-3-7-17-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWPLBBZTWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylcarbonyl)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

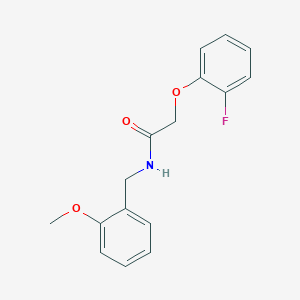

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)

![5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)

![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)

![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)

![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)

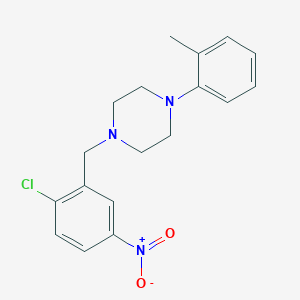

![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

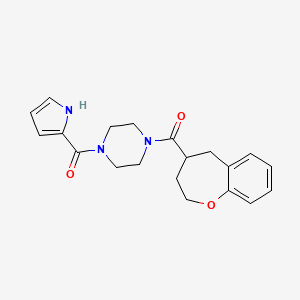

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)